molecular formula C20H18N4O3 B2854805 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034410-89-2

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2854805
CAS No.: 2034410-89-2
M. Wt: 362.389
InChI Key: VLCBERBBPXGGGI-UHFFFAOYSA-N
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Description

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a seven-membered benzo[f][1,4]oxazepin ring fused to a quinoxaline-2-carboxamide moiety. Its synthesis likely involves coupling reactions similar to those described for analogous compounds (e.g., alkylation or carboxamide bond formation) .

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-19-13-27-18-8-4-1-5-14(18)12-24(19)10-9-21-20(26)17-11-22-15-6-2-3-7-16(15)23-17/h1-8,11H,9-10,12-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCBERBBPXGGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[f][1,4]oxazepine core. This can be achieved by reacting 2-aminophenols with alkynones in the presence of a suitable solvent like 1,4-dioxane at elevated temperatures (around 100°C) to form the oxazepine ring . The resulting intermediate is then coupled with a quinoxaline derivative through amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of continuous flow reactors to maintain precise control over reaction conditions and to enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxazepine ring to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, reduced oxazepine derivatives, and various substituted quinoxaline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a PARP inhibitor, the compound binds to the catalytic domain of the enzyme, preventing it from repairing single-strand DNA breaks. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The compound’s ability to interact with multiple pathways makes it a versatile tool in both research and therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Benzo[b][1,4]oxazin/oxazepin Derivatives: Compound 42 (N-(2-(sec-Butyl)-3-oxo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-methyl-2-oxopentanamide) features a six-membered benzo[b][1,4]dioxin ring (two oxygen atoms), compared to the seven-membered oxazepin (one oxygen, one nitrogen) in the target compound. The larger oxazepin ring may confer greater conformational flexibility and altered binding kinetics . Compound 7 (from ) contains a dihydrobenzo[b][1,4]dioxin moiety with methoxy and hydroxyl substituents, which enhance solubility and antioxidant activity.
  • Quinoxaline/Quinoline Analogues: Compound 47 (N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide) replaces quinoxaline with a quinoline core. Quinoline’s single nitrogen vs. quinoxaline’s two nitrogens may reduce electron-withdrawing effects, impacting receptor affinity. The adamantyl group in Compound 47 increases lipophilicity, a feature absent in the target compound . Compound 2 (from ) is a 4-hydroxyquinoline-2-one carboxamide with a pyridylmethyl group.

Substituent Effects

  • Carboxamide Linkers: The ethyl linker in the target compound (between oxazepin and quinoxaline) contrasts with the direct aryl or alkyl chains in analogues. For example, Compound 43 () uses a rigid dioxine-carboxamide bridge, whereas the target’s ethyl group may improve solubility and reduce steric hindrance .
  • Functional Groups :

    • The 3-oxo group in the oxazepin ring (target compound) is shared with Compound 42 (), which may facilitate similar metabolic pathways (e.g., hydrolysis).
    • Thioxo groups in Compound 42 () and Compound 47 () introduce sulfur, altering redox properties and binding kinetics compared to the target’s oxygen/nitrogen system .

Q & A

Q. What are the critical structural features of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide, and how do they influence synthetic design?

The compound combines a benzo[f][1,4]oxazepin core (a seven-membered heterocycle with oxygen and nitrogen) linked via an ethyl bridge to a quinoxaline-2-carboxamide. The oxazepin core’s keto group at position 3 and the quinoxaline’s aromaticity suggest potential π-π stacking and hydrogen-bonding interactions with biological targets. Synthetic strategies prioritize modular assembly: (1) constructing the oxazepin core via cyclization of precursors like 2-aminophenol derivatives, (2) introducing the ethyl linker via alkylation, and (3) coupling the quinoxaline carboxamide using reagents like HBTU/HOBt for amide bond formation .

Q. Which analytical techniques are essential for characterizing intermediates and the final compound?

Key methods include:

  • NMR Spectroscopy : Confirms regiochemistry (e.g., oxazepin ring substitution patterns) and monitors reaction progress.
  • Mass Spectrometry (MS) : Validates molecular weight and detects impurities.
  • HPLC : Assesses purity (>95% typically required for biological testing).
  • TLC : Screens reaction completion during synthesis .

Advanced Research Questions

Q. How can multi-step synthesis be optimized to improve yield and purity?

  • Stepwise Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) for each step. For example, oxazepin core formation may require polar aprotic solvents (e.g., DMF) at 80–100°C, while amide coupling benefits from dichloromethane at 0–25°C .
  • By-Product Mitigation : Use scavengers (e.g., molecular sieves) to absorb water in amide couplings.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for challenging separations .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?

  • Substituent Analysis : Compare halogenated (e.g., fluoro vs. chloro) and aromatic (e.g., quinoxaline vs. furan) variants to identify pharmacophore contributions. For example, fluorination at the oxazepin’s 7-position () may enhance metabolic stability versus chloro analogs () .
  • Computational Modeling : Use DFT or molecular docking to predict binding affinities and rationalize discrepancies in biological activity .

Q. How to design assays for evaluating target engagement and mechanism of action?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via ADP-Glo™).
  • Cellular Uptake Studies : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to quantify permeability in Caco-2 or MDCK cell lines.
  • Receptor Binding : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity for targets like GPCRs or nuclear receptors .

Methodological Challenges & Solutions

Q. How to address low yields in the final amide coupling step?

  • Activation Reagents : Replace HBTU with T3P (propylphosphonic anhydride) for improved efficiency in sterically hindered couplings.
  • Solvent Optimization : Switch to THF or DMF to enhance carboxamide solubility.
  • Stoichiometry Adjustment : Increase carboxamide precursor ratio (1.2–1.5 equiv) to drive reaction completion .

Q. What computational tools aid in reaction pathway design?

  • Reaction Path Search : Use quantum chemistry software (Gaussian, ORCA) to model transition states and identify low-energy pathways.
  • Machine Learning : Train models on PubChem data () to predict optimal solvents/catalysts for novel transformations .

Key Considerations for Experimental Design

  • Stability Testing : Monitor compound degradation under physiological pH (4–8) and temperature (37°C) using accelerated stability protocols .
  • Counterion Selection : Use trifluoroacetate or hydrochloride salts to enhance solubility in aqueous buffers for in vitro assays .

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